4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with a trifluoroethoxy-trifluoromethoxy chain and an acetonitrile (-CH2CN) group. Fluorinated compounds like this are valued in pharmaceuticals and agrochemicals due to their metabolic stability, lipophilicity, and resistance to degradation.
Properties
Molecular Formula |
C11H7F6NO2 |
|---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
2-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-9(20-11(15,16)17)10(13,14)19-8-3-1-7(2-4-8)5-6-18/h1-4,9H,5H2 |
InChI Key |
BBDSWBVZTSMPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions often require the use of an acid catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoroethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylacetonitrile core can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoroethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to specific targets. The nitrile group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile
Structural Differences :
The benzoylacetonitrile variant (CAS: 1980085-95-7) replaces the acetonitrile’s methylene (-CH2-) group with a ketone (-C=O), forming a benzoylacetonitrile structure. This modification increases polarity and may alter reactivity.
Key Data :
*Note: Exact CAS and molecular weight for the target compound are unspecified in available evidence.
Research Implications :
The benzoyl group in the analog may enhance electrophilicity, making it more reactive in ketone-based reactions (e.g., condensations). In contrast, the target compound’s acetonitrile group is better suited for cyanation or nitrile-mediated couplings .
Comparison with Ethanesulfonyl Fluoride Derivatives
Compounds like Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]- (CAS: 29514-94-1) share fluorinated substituents but differ in core functional groups.
| Property | Target Compound | Ethanesulfonyl Fluoride (CAS: 29514-94-1) |
|---|---|---|
| Core Functional Group | Acetonitrile (-CH2CN) | Sulfonyl fluoride (-SO2F) |
| Reactivity | Nitrile-mediated couplings | Electrophilic "click" chemistry |
| Applications | Synthetic intermediates | Proteomics, enzyme inhibition |
Sulfonyl fluorides are widely used in chemical biology for covalent protein modification, whereas the target compound’s nitrile group is more relevant to organic synthesis .
Comparison with Industrial Fluorinated Compounds
Fluorinated compounds listed in industrial registrations (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane , trifluoroacetic acid ) highlight regulatory and handling parallels:
| Compound | Use-Case | Key Difference from Target Compound |
|---|---|---|
| 1,1,2-Trichloro-1,2,2-trifluoroethane | Refrigerant, solvent | Lacks aromatic/cyano functionality |
| Trifluoroacetic acid | Catalyst, reagent | Carboxylic acid vs. nitrile group |
These compounds are regulated under hazardous chemical guidelines (e.g., storage, transport), suggesting similar safety protocols may apply to the target compound despite structural differences .
Research Findings and Implications
- Stability: The trifluoromethoxy group in the target compound likely enhances thermal and oxidative stability compared to non-fluorinated analogs.
- Reactivity : The acetonitrile group enables participation in cycloadditions or metal-catalyzed couplings, distinguishing it from sulfonyl fluorides or industrial solvents.
- Regulatory Context : Fluorinated compounds often require stringent handling protocols, as seen in宁波市’s hazardous chemical registrations .
Biological Activity
The compound 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its insecticidal properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a trifluoromethoxy group that enhances its biological activity through improved lipophilicity and metabolic stability.
1. Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. Specifically, studies have shown that derivatives of this compound are effective against various insect pests:
- Mechanism of Action : These compounds disrupt the normal physiological functions in insects, particularly targeting the nervous system and inhibiting growth during critical developmental stages such as egg and larval phases .
- Efficacy : The insecticidal activity is notably higher than that of non-fluorinated analogs, indicating the importance of the trifluoromethyl groups in enhancing potency .
2. Antioxidant and Antibacterial Activities
Although primarily studied for its insecticidal properties, there is emerging evidence suggesting potential antioxidant and antibacterial activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities in vitro. For example, studies using DPPH and ABTS assays show promising results in scavenging free radicals .
- Antibacterial Efficacy : Some derivatives have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinities to bacterial targets, indicating a potential mechanism for their antibacterial action .
Case Study 1: Insecticide Development
A patent describes a class of compounds including this compound that are developed as insecticides. The study highlights their effectiveness against common agricultural pests and discusses their formulation for enhanced delivery in agricultural settings .
Case Study 2: Antioxidant Properties
In another study focusing on related compounds, the antioxidant properties were evaluated through various assays. The findings indicated that certain derivatives possess IC50 values comparable to established antioxidants like ascorbic acid . This suggests a dual role for these compounds in both pest management and health applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Insecticidal Activity | High efficacy against larvae and eggs |
| Antioxidant IC50 | Comparable to ascorbic acid (0.397 μM) |
| Bacterial Targets | Broad-spectrum efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
